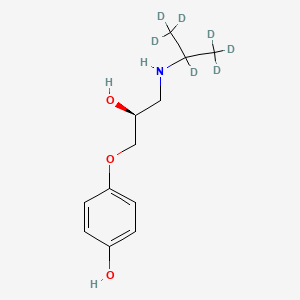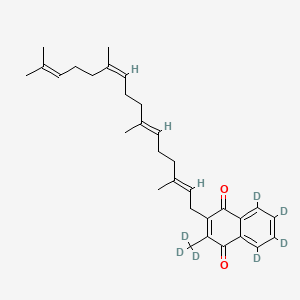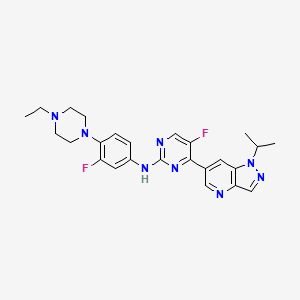
Flt3/cdk4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flt3/cdk4-IN-1 is a dual inhibitor targeting both Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This compound is particularly significant in the treatment of acute myeloid leukemia (AML), where mutations in FLT3 are common and associated with poor prognosis. The dual inhibition mechanism aims to overcome resistance to FLT3 inhibitors and improve therapeutic outcomes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flt3/cdk4-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Flt3/cdk4-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents like dichloromethane, catalysts like palladium on carbon, and protective groups like tert-butyloxycarbonyl (Boc) to ensure the stability of intermediates. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various intermediates and final compounds with specific functional groups that confer dual inhibition properties. These products are typically purified using techniques like chromatography and crystallization to ensure high purity and yield .
Applications De Recherche Scientifique
Flt3/cdk4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and CDK4 in various chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the effects of dual inhibition on cell cycle regulation and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating acute myeloid leukemia and other cancers with FLT3 and CDK4 mutations.
Industry: Applied in the development of new therapeutic agents and drug formulations targeting FLT3 and CDK4 .
Mécanisme D'action
Flt3/cdk4-IN-1 exerts its effects by inhibiting the activity of FLT3 and CDK4, which are key regulators of cell proliferation and survival. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells with FLT3 and CDK4 mutations .
Comparaison Avec Des Composés Similaires
Similar Compounds
AMG 925: A dual FLT3/CDK4 inhibitor with similar properties and applications.
Sorafenib: A multikinase inhibitor that targets FLT3 among other kinases.
Quizartinib: A selective FLT3 inhibitor used in the treatment of acute myeloid leukemia
Uniqueness
Flt3/cdk4-IN-1 is unique in its dual inhibition mechanism, which targets both FLT3 and CDK4 simultaneously. This dual targeting approach is designed to overcome resistance mechanisms that often develop with single-target inhibitors, providing a more effective treatment option for patients with acute myeloid leukemia and other cancers with FLT3 and CDK4 mutations .
Propriétés
Formule moléculaire |
C25H28F2N8 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
N-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]-5-fluoro-4-(1-propan-2-ylpyrazolo[4,3-b]pyridin-6-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C25H28F2N8/c1-4-33-7-9-34(10-8-33)22-6-5-18(12-19(22)26)31-25-29-14-20(27)24(32-25)17-11-23-21(28-13-17)15-30-35(23)16(2)3/h5-6,11-16H,4,7-10H2,1-3H3,(H,29,31,32) |
Clé InChI |
LGEMUEDLVOKLKH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C=NN5C(C)C)N=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



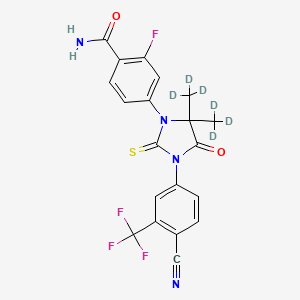

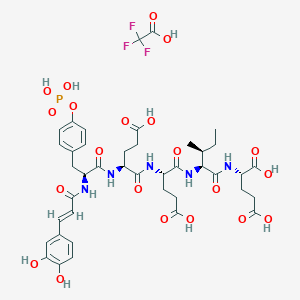
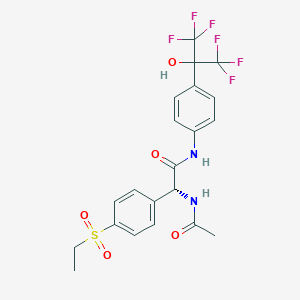

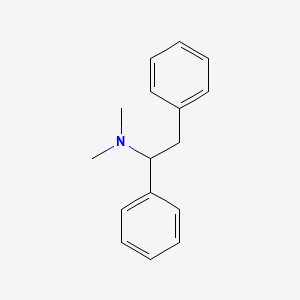

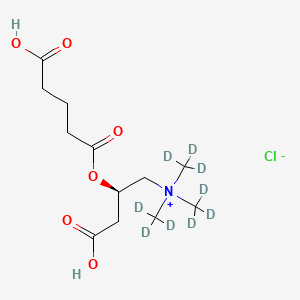
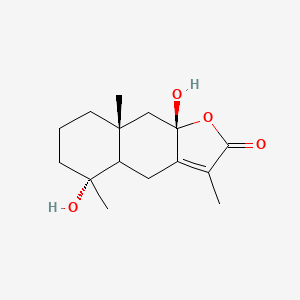
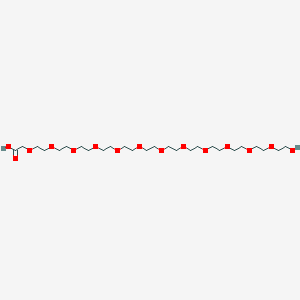
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
